(E)-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)[(2,6-dichlorophenyl)methoxy]amine
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Overview
Description
(E)-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)[(2,6-dichlorophenyl)methoxy]amine is a complex organic compound characterized by its unique structure, which includes chlorophenyl, sulfanyl, nitrophenyl, and dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)[(2,6-dichlorophenyl)methoxy]amine typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the chlorophenyl sulfanyl intermediate: This step involves the reaction of 4-chlorothiophenol with a suitable halogenated compound under controlled conditions.
Nitration: The intermediate is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.
Condensation: The nitrated intermediate undergoes a condensation reaction with a dichlorophenyl methoxyamine derivative in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)[(2,6-dichlorophenyl)methoxy]amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or catalytic hydrogenation.
Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
(E)-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)[(2,6-dichlorophenyl)methoxy]amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)[(2,6-dichlorophenyl)methoxy]amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways: Modulating signaling pathways involved in cellular processes such as apoptosis, proliferation, and differentiation.
Comparison with Similar Compounds
Similar Compounds
(E)-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)[(2,6-dichlorophenyl)methoxy]amine: shares similarities with other chlorophenyl and nitrophenyl derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-1-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-N-[(2,6-dichlorophenyl)methoxy]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl3N2O3S/c21-14-5-7-15(8-6-14)29-20-9-4-13(10-19(20)25(26)27)11-24-28-12-16-17(22)2-1-3-18(16)23/h1-11H,12H2/b24-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQRCCMWMDUKGM-BHGWPJFGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CON=CC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CO/N=C/C2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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